Benzo[g]isatin
Description
Contextual Significance of Annulated Isatin (B1672199) Systems in Heterocyclic Chemistry
Isatin (1H-indole-2,3-dione) and its derivatives are recognized as exceptionally versatile substrates in organic synthesis. scielo.brscienceopen.com They serve as crucial building blocks for the creation of a wide variety of heterocyclic compounds, including indoles and quinolines, which are important precursors in drug synthesis. scielo.brscienceopen.com The isatin core is a privileged scaffold, meaning its molecular framework is frequently found in biologically active compounds. nih.govrjptonline.org This has made it an attractive target for synthetic and medicinal chemists. semanticscholar.org
The process of annulation, which involves fusing an additional ring onto a core structure, is a powerful strategy in medicinal chemistry to create novel molecular architectures with distinct properties. Annulated isatin systems, such as Benzo[g]isatin, are formed by fusing a benzene (B151609) ring to the isatin core. This extension of the aromatic system has profound implications, altering the molecule's electronic properties, planarity, and steric profile. These modifications can lead to new or enhanced pharmacological activities. The resulting benzo-fused heterocyclic compounds are a subject of intense research due to their prevalence in natural products, pharmaceuticals, and functional materials. rsc.org The construction of these complex and diverse heterocyclic structures from isatin-based starting materials is a significant area of focus in organic synthesis. sioc-journal.cn
Historical Development of Isatin and this compound Chemistry
The story of isatin chemistry began in 1840-1841 when it was first obtained by Otto Linné Erdman and Auguste Laurent as a product from the oxidation of the natural dye indigo (B80030) using nitric and chromic acids. scielo.brsemanticscholar.orgwikipedia.orgirapa.org This discovery opened the door to a vast field of heterocyclic chemistry. For decades, research focused on understanding the reactivity of the isatin core and developing synthetic methods. One of the oldest and most frequently used methods for synthesizing isatin itself is the Sandmeyer methodology. scielo.brirapa.org
The development of annulated isatins followed as chemists sought to expand the structural diversity of the isatin family. A key method applicable to the synthesis of benzoisatin derivatives is the Martinet procedure, which involves the reaction of an aminoaromatic compound, such as a napthylamine, with an oxomalonate (B1226002) ester or its hydrate (B1144303). scielo.br This procedure readily yields benzoisatin derivatives, demonstrating an early pathway to this class of annulated systems. scielo.br More recent approaches to synthesizing complex heterocyclic frameworks continue to utilize isatin and its derivatives as foundational starting materials. rsc.orgsioc-journal.cn
Fundamental Structural Elements of this compound and Their Research Implications
The structure of this compound is formally known as 1H-benzo[g]indole-2,3-dione. Its fundamental elements confer a unique reactivity profile that is exploited in chemical research.
The Indole (B1671886) Nucleus: The core isatin structure is a derivative of indole, an important nitrogen-containing heterocycle. rjptonline.orgrjppd.org
The Annulated Benzene Ring: The fusion of a benzene ring at the [g] position of the indole system creates an extended, planar aromatic structure. This modification influences the molecule's lipophilicity and potential for π-π stacking interactions, which are critical for binding to biological targets.
The Dicarbonyl System: this compound possesses two carbonyl groups at positions 2 and 3. The C3-carbonyl group is particularly reactive and behaves as a ketone, making it a prime site for various chemical transformations. It readily undergoes condensation reactions, such as with compounds containing active methylene (B1212753) groups or with hydrazines to form hydrazones. scispace.comresearchgate.net This reactivity is fundamental to its use as a building block for more complex molecules. arkat-usa.org
The Lactam NH Group: The nitrogen atom at position 1 is part of a lactam (a cyclic amide) and bears a reactive proton. This site can be readily deprotonated and subsequently alkylated or acylated, allowing for the introduction of a wide range of substituents. wikipedia.orgnih.gov This functionalization is a common strategy for modulating the pharmacological properties of isatin-based compounds. nih.gov
These structural features make this compound a versatile precursor for synthesizing a variety of derivatives. For instance, (3Z)-3-hydrazinylidene-1,3-dihydro-2H-benzo[g]indol-2-one can be prepared from 1H-benzo[g]indole-2,3-dione and subsequently condensed with various aldehydes to form Schiff bases, which are investigated for their biological activities. scispace.com
Research Data on this compound Derivatives
The following table details examples of synthesized this compound derivatives, showcasing the chemical modifications possible at the reactive sites of the core structure.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-benzo[g]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)13-12(11)15/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUPWENJOYTVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201745 | |
| Record name | 1H-Benz(g)indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5353-96-8 | |
| Record name | 1H-Benz[g]indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5353-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benz(g)indole-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005353968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz(g)indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Benzo G Isatin and Its Analogs
Direct Synthesis Strategies for the Benzo[g]isatin Core
The direct construction of the this compound ring system is foundational for the synthesis of its more complex analogs. Strategies often involve building the heterocyclic core through cyclization and condensation reactions or employing multi-component approaches for rapid assembly.
The formation of the this compound core and its derivatives frequently relies on classical cyclization and condensation reactions. One established route is the Martinet procedure, which can be applied to naphthylamines to yield benzoisatin derivatives. scielo.br This method involves the reaction of an aminoaromatic compound, such as 1-naphthylamine, with an oxomalonate (B1226002) ester or its hydrate (B1144303) in the presence of an acid. scielo.br This is followed by oxidative decarboxylation to yield the final benzoisatin product. scielo.br
A common strategy for derivatization starts from the pre-formed this compound core, 1H-benzo[g]indole-2,3-dione. A prominent example is the synthesis of Schiff bases through a two-step condensation process. scispace.comresearchgate.net Initially, 1H-benzo[g]indole-2,3-dione is reacted with hydrazine (B178648) in warm methanol (B129727). The reaction mixture is refluxed and then allowed to stand, yielding (3)-3-hydrazinylidene-1,3-dihydro-2H-benzo[g]indol-2-one upon filtration. scispace.comresearchgate.net This intermediate is then condensed with various aromatic aldehydes in the presence of glacial acetic acid and methanol under reflux to produce the corresponding (3)-3-[(2)-(phenylmethylidene)hydrazono]-1,3-dihydro-2H-benzo[g]indol-2-ones, a class of Schiff bases. scispace.com
The table below summarizes the conditions for this two-step condensation synthesis.
| Step | Reactants | Reagents/Solvents | Conditions | Product |
| 1 | 1H-benzo[g]indole-2,3-dione, Hydrazine | Methanol | Reflux for 30 min, then stand for 24h | (3)-3-hydrazinylidene-1,3-dihydro-2H-benzo[g]indol-2-one |
| 2 | (3)-3-hydrazinylidene-1,3-dihydro-2H-benzo[g]indol-2-one, Aromatic Aldehydes | Methanol, Glacial Acetic Acid | Reflux for 4h, then stand for 24h | (3)-3-[(2)-(phenylmethylidene)hydrazono]-1,3-dihydro-2H-benzo[g]indol-2-ones |
Table 1: Synthesis of this compound-derived Schiff bases via condensation. scispace.comresearchgate.net
Multi-component reactions (MCRs) have become a powerful tool in organic synthesis for creating molecular complexity from simple starting materials in a single step. arkat-usa.org While many MCRs are reported for the parent isatin (B1672199) scaffold, the principles are directly applicable to the synthesis of this compound analogues. These reactions are valued for their efficiency and ability to generate diverse libraries of compounds, including spiro-fused heterocycles. arkat-usa.orguc.pt
A prevalent MCR involving the isatin core is the 1,3-dipolar cycloaddition of azomethine ylides. uc.ptuevora.pt These ylides can be generated in situ from the condensation of an isatin derivative with an amino acid, such as L-proline or sarcosine (B1681465). uc.ptuevora.pt The subsequent cycloaddition with a suitable dipolarophile, like an electron-deficient olefin, leads to the formation of complex spiropyrrolidine-oxindole systems. uevora.pt For instance, the reaction of substituted isatins, L-proline, and chalcone (B49325) derivatives can produce diastereoselective spiropyrrolidine-oxindoles. uevora.pt Another example involves a three-component reaction of isatins, tert-butyl 2-aminoacetate hydrochloride, and benzophenone (B1666685) imine to synthesize unnatural amino acids containing the 3-hydroxyoxindole skeleton. arkat-usa.org
Another significant MCR is the Knoevenagel condensation followed by a Michael addition and cyclization cascade. beilstein-journals.org This approach has been used to synthesize spirooxindole derivatives by reacting isatin derivatives, ethyl cyanoacetate, and C-H activated carbonyl compounds. beilstein-journals.org
The table below outlines examples of MCRs involving the isatin scaffold, which can be adapted for this compound analogues.
| MCR Type | Components | Catalyst/Solvent | Product Class |
| 1,3-Dipolar Cycloaddition | Isatin, L-Proline, Chalcone | Acetic Acid | Spiropyrrolidine-oxindoles |
| 1,3-Dipolar Cycloaddition | Isatin, Sarcosine, Aryl Azides, 2-[2-oxo-1-(prop-2-ynyl)indolin-3-ylidene]malononitrile | Cu(I) / PEG-400 | Dispirooxindole pyrrolidine (B122466) linked 1,2,3-triazoles |
| Knoevenagel/Michael/Cyclization | Isatin, Ethyl Cyanoacetate, C-H Carbonyl compound | - | Spirooxindoles |
| Ugi Reaction (4C-3CR) | Isatin, Isocyanide, 3-Aminopropanoic Acid | - | Oxoindole-β-lactams |
Table 2: Examples of Multi-Component Reactions for Isatin Analogues. uc.ptuevora.ptbeilstein-journals.org
The strategic use of catalysts allows for remarkable control over the outcome of synthetic transformations, directing reactions toward specific regioisomers or stereoisomers. In the context of isatin chemistry, catalyst control is pivotal for synthesizing complex architectures like spirooxindoles and fused azepines. rsc.orgresearchgate.net
A notable example of catalyst-controlled synthesis is the domino reaction of isatin-derived Morita-Baylis-Hillman (MBH) carbonates with azadiene-containing benzothiophenes. rsc.org The choice of a Lewis base catalyst dictates the cyclization pathway. When 1,4-diazabicyclo[2.2.2]octane (DABCO) is used as the catalyst in acetonitrile, the reaction proceeds via a [4+1] cyclization to yield benzothiophene-fused pyrroles. rsc.org In contrast, employing 4-dimethylaminopyridine (B28879) (DMAP) as the catalyst in N,N-dimethylformamide (DMF) switches the pathway to a [4+3] cyclization, affording benzothiophene-fused azepines. rsc.org
Furthermore, catalyst control can achieve diastereoselectivity. In the asymmetric [3+2] cycloaddition of isatin-derived MBH carbonates with 5-alkenylthiazol-4(5H)-ones, different chiral nucleophilic Lewis base catalysts can produce distinct diastereomeric spirooxindoles with high yields and excellent enantioselectivities. researchgate.net The addition of hexafluoroisopropanol (HFIP) can further accelerate the reaction and influence the diastereoselectivity. researchgate.net
| Catalyst | Reactants | Solvent | Reaction Type | Product |
| DABCO | Isatin-derived MBH carbonate, Azadiene-containing benzothiophene | CH₃CN | [4+1] Cyclization | Benzothiophene fused pyrroles |
| DMAP | Isatin-derived MBH carbonate, Azadiene-containing benzothiophene | DMF | [4+3] Cyclization | Benzothiophene fused azepines |
| Chiral Amide-Phosphine | Isatin-derived MBH carbonate, 5-Alkenylthiazol-4(5H)-one | - | [3+2] Cycloaddition | Diastereomer A of Spirooxindole |
| Chiral DMAP-Thiourea | Isatin-derived MBH carbonate, 5-Alkenylthiazol-4(5H)-one | - | [3+2] Cycloaddition | Diastereomer B of Spirooxindole |
Table 3: Catalyst-Controlled Reactions for Isatin Derivatives. rsc.orgresearchgate.net
Microwave-Assisted Organic Synthesis of this compound Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a crucial technology in synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved product purity. rsc.orgtandfonline.com This technique has been successfully applied to the synthesis of various heterocyclic scaffolds, including isatin and its derivatives. rsc.orgsemanticscholar.org
MAOS is particularly effective for multi-component reactions. For example, a catalyst-free MCR between isatins, amino acids, but-2-ynedioates, and phenacyl bromide in an aqueous medium under microwave irradiation produces functionalized spirooxindoles with excellent yields in short reaction times. rsc.org Similarly, the synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] was achieved via a microwave-assisted MCR of hydrazines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), isatin, and active methylene (B1212753) compounds. rsc.org
A direct comparison often highlights the efficiency of MAOS. In the synthesis of quinoline-fused 1,4-benzodiazepines, a microwave-assisted condensation reaction at 80°C afforded products in 92-97% isolated yields, whereas the conventional heating method resulted in satisfactory but lower yields of 62-65%. rsc.org Another protocol for synthesizing spirooxindole pyrrolizidines via a one-pot, three-component 1,3-dipolar cycloaddition of azomethine ylides used microwave irradiation at 65°C in methanol to achieve reasonable-to-high yields. rsc.org
| Reaction | Method | Conditions | Yield | Reaction Time |
| Quinoline-fused 1,4-benzodiazepine (B1214927) Synthesis | Microwave | 80°C | 92-97% | Not specified |
| Quinoline-fused 1,4-benzodiazepine Synthesis | Conventional | Not specified | 62-65% | Not specified |
| Benzoxazine-2,4-dione Synthesis | Microwave | 100-120°C, solvent-free | Moderate to good | Minutes |
| Benzoxazine-2,4-dione Synthesis | Conventional | 80°C, THF | Poor | Hours |
Table 4: Comparison of Microwave-Assisted and Conventional Synthesis. rsc.orgtandfonline.com
Derivatization and Functionalization of the this compound Scaffold
The this compound scaffold possesses multiple reactive sites, allowing for extensive derivatization and functionalization. The unique reactivity of the C3-carbonyl group and the N-H group of the lactam enables a wide range of chemical transformations, which is crucial for creating libraries of compounds for biological screening. uevora.ptseejph.com
The nitrogen atom of the isatin lactam ring can be readily functionalized through N-alkylation and N-acylation reactions. scielo.br These substitutions are important as they can significantly influence the biological activity of the resulting derivatives. seejph.com
N-alkylation is commonly achieved by first converting the isatin to its sodium salt using a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) or toluene. researchgate.net The resulting isatin sodium salt is then reacted with alkyl halides or sulfates to yield the N-alkylated product. researchgate.net Alternative conditions for forming the isatin salt include using potassium carbonate (K₂CO₃) in DMF or acetone, or calcium hydride (CaH₂) in DMF. researchgate.net
N-acylation can be performed by reacting isatin with acyl chlorides or anhydrides. scielo.br These reactions can be carried out under reflux, sometimes with the addition of a catalyst such as perchloric acid, triethylamine, or pyridine (B92270) to facilitate the transformation. scielo.br
| Substitution Type | Reagents | Base/Catalyst | Solvent |
| N-Alkylation | Alkyl Halide/Sulfate | Sodium Hydride (NaH) | DMF or Toluene |
| N-Alkylation | Alkyl Halide | Potassium Carbonate (K₂CO₃) | DMF or Acetone |
| N-Acylation | Acyl Chloride/Anhydride (B1165640) | Triethylamine or Pyridine | Benzene (B151609) |
| N-Acylation | Acyl Chloride/Anhydride | Perchloric Acid | Benzene |
Table 5: Common N-Substitution Methods for Isatins. scielo.brresearchgate.net
Carbonyl Group Modifications
The electrophilic C3-carbonyl group of the isatin core is a primary site for nucleophilic attack and condensation reactions. nih.gov This reactivity is retained in this compound and is widely exploited for the synthesis of a variety of derivatives, most notably through the formation of Schiff bases and Knoevenagel condensation products.
One common modification involves the condensation of the C3-keto group with compounds containing a primary amino group. For instance, the reaction of a benzo[g]indol-2-one derivative with various aryl aldehydes leads to the formation of the corresponding 3-[(2-phenylmethylidene)hydrazono] derivatives. core.ac.uk Similarly, isatin and its analogs readily react with hydrazinyl intermediates in refluxing ethanol (B145695) with a catalytic amount of acetic acid to produce hydrazino-isatins in high yields (70-86%). nih.gov These reactions typically proceed by nucleophilic addition of the amine to the C3-carbonyl, followed by dehydration to form a C=N double bond. japsr.in
The general scheme for this modification is the condensation of a substituted or unsubstituted this compound with an appropriate amine-containing reactant.
Table 1: Examples of C3-Carbonyl Condensation Reactions for Isatin Analogs
| Reactant 1 (Isatin Analog) | Reactant 2 (Amine) | Product Type | Reference |
|---|---|---|---|
| Benzo[g]indol-2-one derivative | Aryl Aldehyde | Hydrazone | core.ac.uk |
| Substituted Isatin | Hydrazinyl-benzoazine | Hydrazino-isatin | nih.gov |
These reactions highlight the versatility of the C3-carbonyl group in creating structurally diverse molecules by forming new carbon-nitrogen bonds.
Benzo-Ring Substitution Patterns
The introduction of substituents onto the aromatic framework of this compound can be achieved through two primary strategies: electrophilic substitution on the pre-formed this compound scaffold or by utilizing a pre-substituted precursor during the initial ring synthesis.
While isatins can undergo electrophilic aromatic substitution, typically at the C5 and C7 positions of the benzene ring, the regioselectivity in the more complex naphthalene (B1677914) system of this compound is more complex. scielo.br A more common and regioselective approach is to start the synthesis with a substituted naphthylamine. pnrjournal.com For example, the Martinet isatin synthesis, which involves the reaction of an aminoaromatic compound with an oxomalonate ester, is readily applied to naphthylamines to yield benzoisatin derivatives. core.ac.ukscielo.br To obtain a substituted this compound, a correspondingly substituted 2-naphthylamine (B18577) would be used as the starting material.
Another powerful method for creating substituted isatins is the Gassman synthesis, which proceeds via the oxidation of a 3-methylthio-2-oxindole intermediate. The choice of methodology often depends on the electronic nature of the substituents on the aromatic ring. scielo.brpnrjournal.com Furthermore, a modern approach based on directed ortho-metalation (DoM) of N-protected anilines allows for the regioselective synthesis of 4-substituted isatins from meta-substituted anilines, a strategy that could potentially be adapted for substituted naphthylamines. core.ac.ukpnrjournal.com
Table 2: Key Synthetic Methods for Substituted Isatins
| Synthetic Method | Description | Key Feature | Reference(s) |
|---|---|---|---|
| Martinet Synthesis | Reaction of an aminoaromatic compound (e.g., substituted 2-naphthylamine) with an oxomalonate ester. | Builds the isatin core from a pre-substituted aromatic amine. | core.ac.ukscielo.brpnrjournal.com |
| Gassman Synthesis | Involves formation and oxidation of an intermediate 3-methylthio-2-oxindole. | Versatile for various substituted isatins. | scielo.brpnrjournal.com |
The presence of electron-donating or electron-withdrawing groups on the aromatic rings can significantly influence the reactivity and biological properties of the resulting this compound analogs. nih.gov
Domino and Cascade Reactions in Benzoheterocyclic Synthesis Involving Isatins
Domino and cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient tools for constructing complex molecular architectures. mdpi.com Isatin and its derivatives are excellent substrates for such reactions due to their multiple reactive sites. sioc-journal.cn This strategy has been extended to the synthesis of complex benzoheterocycles.
A notable example is the three-component reaction between isatins, 2-amino-1,4-naphthoquinone, and tetronic acid. This microwave-assisted reaction, catalyzed by p-toluenesulfonic acid, yields complex spiro-fused systems, specifically 3H-spiro[benzo[g]furo[3,4-b]quinoline-11,3′-indoline] derivatives, in good yields (70-85%). rsc.org This reaction constructs a benzo[g]quinoline framework fused to a spiro-oxindole core in a single operation.
Another powerful approach involves multicomponent reactions (MCRs) that utilize the reactivity of the C3-carbonyl group and the N-H group of the isatin lactam. uc.pt For instance, three-component reactions of isatin, an o-phenylenediamine, and a third component like ethyl acetoacetate (B1235776) can be catalyzed by magnetic nanoparticles to form 1,5-dihydrospiro[benzo[b] sioc-journal.cnCurrent time information in Bangalore, IN.diazepine-2,3′-indole] compounds. researchgate.net While this specific example leads to a benzo[b]diazepine, the principle demonstrates how isatins can be used as building blocks in domino reactions to generate other fused benzoheterocyclic systems.
Furthermore, a highly efficient three-component cascade reaction has been developed to synthesize benzo[g]imidazo[1,2-a]quinolinedione derivatives from heterocyclic ketene (B1206846) aminals, aldehydes, and 2-hydroxy-1,4-naphthoquinone. nih.gov Although this reaction does not start with this compound itself, it exemplifies a domino strategy for creating complex benzo[g]-fused heterocyclic systems, showcasing the importance of cascade processes in this area of chemistry.
Table 3: Examples of Domino/Cascade Reactions for Benzoheterocycle Synthesis
| Reactants | Catalyst/Conditions | Product Core Structure | Reference |
|---|---|---|---|
| Isatin, 2-Amino-1,4-naphthoquinone, Tetronic acid | p-TsOH, Microwave | Spiro[benzo[g]furo[3,4-b]quinoline-11,3′-indoline] | rsc.org |
| Isatin, o-Phenylenediamine, Ethyl acetoacetate | Fe3O4@SiO2-PTSA | Spiro[benzo[b] sioc-journal.cnCurrent time information in Bangalore, IN.diazepine-2,3′-indole] | researchgate.net |
These methodologies underscore the power of domino and cascade reactions to rapidly assemble complex benzoheterocyclic structures from simpler precursors, with isatins playing a pivotal role as versatile synthons.
Mechanistic Organic Chemistry of Benzo G Isatin and Its Transformations
Reactivity Profile and Active Sites of Benzo[g]isatin
This compound possesses a unique structure featuring a ketone and a γ-lactam moiety fused to a naphthalene (B1677914) ring system. This arrangement results in several active sites susceptible to chemical reactions. The key reactive centers include the C3-carbonyl group, the N-H group of the lactam, and the aromatic rings. rjptonline.orgresearchgate.net The C3-carbonyl group is highly electrophilic and readily undergoes nucleophilic attack. nih.gov The presence of the lactam and ketone groups within the indole (B1671886) nucleus makes it a pivotal starting material for synthesizing a variety of compounds. rjptonline.org
The reactivity of this compound can be summarized as follows:
Nucleophilic addition at the C3-carbonyl group : This is a predominant reaction pathway for isatin (B1672199) and its derivatives. nih.govjapsr.in
Reactions at the N-H group : The nitrogen atom can undergo reactions like N-alkylation and N-acylation. rjptonline.org
Electrophilic substitution on the aromatic rings : The benzene (B151609) portion of the molecule can undergo electrophilic attack, typically at the C5 and C7 positions. researchgate.net
Ring expansion and rearrangement : The isatin core can be expanded to form larger heterocyclic systems. nih.govnih.gov
Oxidation : The heterocyclic ring can be oxidized, leading to ring-opened products. japsr.innih.gov
Cycloaddition reactions : The double bonds within the molecule can participate in cycloaddition reactions. researchgate.net
Nucleophilic Addition Reactions at Keto Groups
The C3-carbonyl group of this compound is a primary site for nucleophilic addition reactions. nih.govjapsr.in This reactivity is fundamental to the construction of diverse molecular architectures, particularly spiro-fused heterocyclic compounds. researchgate.net
A notable example is the reaction with azomethine ylides, generated in situ from an α-amino acid and a ketone. This 1,3-dipolar cycloaddition reaction leads to the formation of spiro-fused pyrrolizidines and 3-azabicyclo[3.1.0]hexanes. mdpi.com Similarly, multicomponent reactions involving isatins, amino acids, and dipolarophiles like but-2-ynedioates can furnish spirooxindole derivatives. nih.gov
The addition of carbon nucleophiles, such as those derived from active methylene (B1212753) compounds, to the C3-carbonyl group is also a common transformation. For instance, the reaction with β,γ-unsaturated α-ketoesters can lead to the formation of spiro-cyclopentene-oxindoles. rsc.org
| Nucleophile | Reaction Type | Product Type | Reference(s) |
| Azomethine ylides | 1,3-Dipolar cycloaddition | Spiro-fused pyrrolizidines and 3-azabicyclo[3.1.0]hexanes | mdpi.com |
| Amino acids and but-2-ynedioates | Three-component reaction | Spirooxindole derivatives | nih.gov |
| β,γ-Unsaturated α-ketoesters | [2+3] Annulation | Spiro-cyclopentene-oxindoles | rsc.orgnih.gov |
| Thioalcohols | α-Addition | 3-Alkylthio-2-oxindole derivatives | rsc.org |
| Ammonia and alkyl diazo esters | Three-component reaction | β-Hydroxy-α-aminoesters | mdpi.com |
Electrophilic Substitution Reactions on Aromatic Rings
While isatins with substituents on the aromatic ring are often synthesized from appropriately substituted anilines, direct electrophilic aromatic substitution on the isatin nucleus is also possible. scielo.br These reactions typically occur at the C5 and C7 positions of the benzene ring. researchgate.net
For instance, the nitration of isatin using a sulfonitric mixture yields 5-nitroisatin. scielo.br Careful temperature control is necessary to avoid the formation of multiple nitrated products. scielo.br Similarly, bromination of isatin can lead to halogenated derivatives. scielo.br Activating groups on the benzene ring direct incoming electrophiles to the ortho and para positions, while deactivating groups generally direct to the meta position. libretexts.org
Ring Expansion and Rearrangement Processes of this compound Derivatives
The isatin scaffold can undergo ring expansion reactions to generate larger heterocyclic systems, such as quinolines and dibenzo[b,d]azepin-6-ones. nih.goveurekaselect.com These transformations often involve the cleavage of the N1-C2 bond.
One reported method for a two-carbon ring expansion of the isatin ring involves the reaction with N-substituted pyridinium (B92312) bromide and indene-1,3-dione to construct a functionalized dibenzo[b,d]azepin-6-one scaffold. nih.gov Another approach involves the trifluoromethylative ring expansion of isatins using trifluorodiazoethane, catalyzed by silver, to produce 3-hydroxy-4-(trifluoromethyl)quinolinones. eurekaselect.com Furthermore, efficient syntheses of benzo-fluorinated dibenz[b,f]azepines have been achieved through ring-expansion reactions of fluorinated isatins. acs.org
Oxidative Transformations of this compound Derivatives
Oxidative reactions of isatin derivatives can lead to various products, including the formation of isatoic anhydrides or ring-opened compounds like anthranilic acids. nih.govscielo.br
The oxidation of isatin with hydrogen peroxide or chromic anhydride (B1165640) yields isatoic anhydride. scielo.br A selective and clean oxidation of isatin to isatoic anhydride can also be achieved using hydrogen peroxide under mild, neutral conditions catalyzed by organoselenium compounds. nih.gov Furthermore, oxidation of N-alkyl- and N-alkenylisatins with m-chloroperbenzoic acid chemoselectively produces 1-substituted isatoic anhydrides. researchgate.net
A systematic study has shown that treating various substituted isatins with sodium hydroxide (B78521) and hydrogen peroxide is an efficient and environmentally friendly method for preparing a range of anthranilic acids in good yields. scielo.brredalyc.org This method is versatile, allowing for substituents on both the aromatic ring and the nitrogen atom. scielo.br
Cycloaddition Reactions Involving this compound Derivatives
This compound and its derivatives are valuable partners in various cycloaddition reactions, leading to the formation of complex spiro-fused heterocyclic systems. researchgate.net The most prominent among these are 1,3-dipolar cycloadditions.
Azomethine ylides, generated in situ from the condensation of isatins with α-amino acids like sarcosine (B1681465) or proline, readily undergo [3+2] cycloaddition reactions with various electron-deficient olefins. uevora.pt This strategy has been widely employed to synthesize a diverse range of spiropyrrolidine-oxindole derivatives. uevora.pt For example, the reaction of azomethine ylides with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles affords novel spiro[indoline-3,2′-pyrrolidine] derivatives with high regioselectivity. nih.gov
Furthermore, isatin-derived Morita-Baylis-Hillman (MBH) carbonates can act as precursors for 1,3-dipoles in [3+2] cycloaddition reactions with β,γ-unsaturated α-ketoesters, yielding spiro-cyclopentene-oxindoles. rsc.org [4+3] cycloaddition reactions involving isatin-derived MBH carbonates have also been developed for the synthesis of spiro[indoline-3,5'-pyrrolo[3,4-b]azepine] derivatives. beilstein-journals.org
| Reaction Type | Reactants | Product | Reference(s) |
| 1,3-Dipolar Cycloaddition | Azomethine ylide (from isatin and sarcosine) and electron-deficient olefin | Spiropyrrolidine-oxindole | uevora.pt |
| 1,3-Dipolar Cycloaddition | Azomethine ylide (from isatin and N-methylglycine) and (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | 3′-(Benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(aryl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile | nih.gov |
| [3+2] Cycloaddition | Isatin-derived MBH carbonate and β,γ-unsaturated α-ketoester | Spiro-cyclopentene-oxindole | rsc.org |
| [4+3] Cycloaddition | Isatin-derived MBH carbonate and α,β-unsaturated N-arylaldimine | Spiro[indoline-3,5'-pyrrolo[3,4-b]azepine] | beilstein-journals.org |
| 1,3-Dipolar Cycloaddition | Azomethine ylide (from isatin and L-thioproline) and 1,4-naphthoquinone | Spiro[benzo[f]thiazolo[4,3-a]isoindole-5,30-indoline]-20,6,11-trione | uevora.pt |
Advanced Spectroscopic and Analytical Characterization Techniques in Benzo G Isatin Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical technique that provides extensive information about the molecular structure and dynamics of a compound. rfi.ac.uk It is based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Principles and Applications
One-dimensional NMR experiments, particularly Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for determining the primary structure of organic molecules.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the context of Benzo[g]isatin derivatives, the ¹H NMR spectrum typically reveals signals for aromatic protons, protons of substituent groups, and the N-H proton of the isatin (B1672199) core. For instance, in a study of isatin-podophyllotoxin hybrids, the NH protons of the isatin and hydrazine (B178648) moieties were observed as singlet signals in the region of δ 10.40–11.44 ppm and 11.24–13.81 ppm, respectively. dovepress.com The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons. dovepress.com For example, the aromatic protons of a this compound derivative appeared in the range of 6.95-8.52 ppm. ekb.eg
¹³C NMR Spectroscopy: Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are influenced by the hybridization and the nature of the atoms attached to the carbon. For example, in derivatives of isatin, the carbonyl carbons of the isatin ring typically appear at downfield chemical shifts, often in the range of 150-190 ppm. mdpi.com In one study, the carbonyl carbon of an isatin derivative was observed at δ 182.76 ppm, while other aromatic and aliphatic carbons resonated at their characteristic chemical shifts. worldscientificnews.com
The data obtained from both ¹H and ¹³C NMR are often presented in tabular format to facilitate analysis.
Interactive Data Table: Representative ¹H NMR Data for an Isatin Derivative worldscientificnews.com
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| NH | 10.38-10.34 | s |
| Aromatic | 7.89-7.03 | m |
| CH₂ | 4.61-3.66 | s |
s: singlet, m: multiplet
Interactive Data Table: Representative ¹³C NMR Data for an Isatin Derivative worldscientificnews.com
| Carbon Type | Chemical Shift (δ, ppm) |
| C=O (amide) | 182.76 |
| C=O (amide) | 165.73 |
| C=N | 158.23 |
| Aromatic | 150.59-110.78 |
| Aliphatic (CH₂) | 67.51-42.95 |
Two-Dimensional NMR (e.g., HSQC, HMBC) for Connectivity and Stereochemistry
While one-dimensional NMR provides essential data, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment of all proton and carbon signals and to establish connectivity between different parts of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is invaluable for assigning which proton signal corresponds to which carbon signal. For example, an HSQC spectrum would show a cross-peak connecting the ¹H signal of a specific CH group to the ¹³C signal of that same carbon.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for piecing together the molecular skeleton by identifying long-range connectivities. For instance, an HMBC spectrum can show a correlation from an N-H proton to the carbonyl carbons in the isatin ring, confirming their proximity within the molecular structure. The structure of certain 3H-spiro[benzo[g]furo[3,4-b]quinoline-11,3′-indoline]-1,2′,5,10(4H)-tetraone derivatives was confirmed using HSQC and HMBC techniques. rsc.orgrsc.org
These 2D NMR methods are instrumental in confirming the regioselectivity and stereochemistry of reaction products, providing a detailed and unambiguous picture of the three-dimensional structure of this compound derivatives. doi.org
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. oak.go.kr
In the study of this compound and its derivatives, mass spectrometry confirms the successful synthesis of the target molecule by verifying that its molecular weight matches the calculated value. worldscientificnews.com For example, the mass spectrum of a synthesized isatin derivative might show a molecular ion peak [M+H]⁺ that corresponds to the molecular formula of the compound. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule. rsc.orgmdpi.com By comparing the experimentally measured accurate mass to the calculated mass for a proposed molecular formula, researchers can confidently confirm the identity of a newly synthesized this compound derivative. mdpi.com For instance, if the calculated mass for a this compound derivative with the formula C₁₆H₁₁NO₃Na is 288.0631, an experimental HRMS value of 288.0641 would strongly support this assignment. acs.org
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
The method by which molecules are converted into ions in the mass spectrometer is critical. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two "soft" ionization techniques that are particularly well-suited for the analysis of organic molecules like this compound derivatives, as they minimize fragmentation during the ionization process.
Electrospray Ionization (ESI-MS): In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is compatible with liquid chromatography (LC), allowing for the analysis of complex mixtures. dovepress.comnih.gov ESI-MS has been used to identify the molecular ion peaks of various isatin derivatives. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser light. A pulsed laser is then used to irradiate the sample, causing the matrix to vaporize and carry the analyte molecules into the gas phase as ions. MALDI is particularly useful for analyzing larger molecules and can be used in conjunction with high-resolution mass analyzers. nih.govdovepress.com
Vibrational Spectroscopy (IR, FTIR) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a valuable technique for identifying the functional groups present in a molecule. edlib.net It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.
In the analysis of this compound, IR spectroscopy is used to confirm the presence of key functional groups. scispace.com The characteristic absorption bands in the IR spectrum provide a molecular fingerprint that can be used for identification and to monitor the progress of a chemical reaction. nih.gov
The IR spectrum of an isatin derivative will typically show strong absorption bands for the carbonyl (C=O) groups of the lactam and ketone moieties, usually in the region of 1600-1800 cm⁻¹. scielo.br For example, a study of isatin-benzoazine hybrids showed carbonyl bands in the region of 1697–1718 cm⁻¹. nih.gov The N-H stretching vibration of the lactam ring gives rise to a band in the region of 3100-3500 cm⁻¹. dovepress.com Aromatic C=C stretching vibrations are also observed in the 1400-1600 cm⁻¹ region. worldscientificnews.com
Interactive Data Table: Typical IR Absorption Frequencies for a this compound Derivative dovepress.com
| Functional Group | Absorption Range (cm⁻¹) |
| N-H Stretch | 3347–3421 |
| C=O Stretch | 1697–1718 |
| C=N Stretch | ~1543 |
| C=C Stretch (Aromatic) | ~1473 |
The precise positions and intensities of these absorption bands can also provide information about the electronic environment and conformation of the molecule. Theoretical calculations are sometimes used in conjunction with experimental IR data to achieve a more detailed assignment of the vibrational modes. nih.gov
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and the conformation of the molecule, offering a definitive structural portrait. Furthermore, it elucidates the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and the formation of supramolecular architectures.
While specific single-crystal X-ray diffraction data for the parent this compound is not extensively documented in readily available literature, a comprehensive understanding of its likely solid-state structure can be extrapolated from the well-characterized crystal structure of its parent molecule, Isatin (1H-indole-2,3-dione), and related derivatives.
The Crystal Structure of Isatin as a Foundational Model
The crystal structure of Isatin is well-established and serves as a fundamental reference. nih.gov X-ray studies confirm that in the condensed phase, Isatin exists exclusively in its 1H-indole-2,3-dione tautomeric form, as opposed to any potential oxo-hydroxy isomers. acs.org The molecule is largely planar. The crystal packing of isatin is significantly influenced by intermolecular hydrogen bonds. Specifically, the amine hydrogen (N-H) acts as a hydrogen bond donor, while the C2-carbonyl oxygen atom acts as an acceptor, leading to the formation of centrosymmetric dimers through N-H···O interactions. iosrjournals.org
Table 1: Crystallographic Data for Isatin (Parent Compound) (Data sourced from CCDC 252545 as reported by PubChem) nih.gov
| Parameter | Value |
| Chemical Formula | C₈H₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| Unit Cell Lengths | a = 7.12 Å, b = 5.61 Å, c = 15.91 Å |
| Unit Cell Angles | α = 90°, β = 94.63°, γ = 90° |
| Volume | 633.3 ų |
| Z (Molecules/Unit Cell) | 4 |
This interactive table provides the fundamental crystallographic parameters for the parent isatin molecule.
Predicted Solid-State Architecture of this compound
The addition of a benzene (B151609) ring to the isatin core at the [g] position to form this compound is expected to introduce significant modifications to its solid-state packing. The core N-H···O hydrogen bonding motif responsible for dimer formation in isatin is anticipated to remain a primary organizing force in the crystal lattice of this compound.
However, the expanded, planar aromatic surface area of the naphtho[2,3-g]indole system would substantially enhance the role of other intermolecular forces. Key predicted features include:
π-π Stacking: The large, electron-rich surface of the naphthalene (B1677914) moiety would make π-π stacking interactions a dominant feature of the crystal packing. These interactions, where aromatic rings stack on top of each other in a parallel or anti-parallel fashion, are a crucial stabilizing force in the crystals of many polycyclic aromatic compounds. researchgate.net
Studies on complex derivatives incorporating a benzo[g]quinoline framework, which shares structural similarities, have utilized Hirshfeld surface analysis to quantify the various intermolecular contacts. researchgate.net This analysis often reveals that while strong hydrogen bonds are critical, a significant portion of the crystal cohesion arises from a network of weaker van der Waals forces and H···H contacts, which would also be true for this compound. researchgate.netmdpi.com The interplay between the strong, directional N-H···O hydrogen bonds and the weaker, more diffuse π-π stacking interactions would ultimately define the final supramolecular assembly of this compound in the solid state.
Computational Chemistry and in Silico Studies of Benzo G Isatin
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Properties.derpharmachemica.comscielo.org.mxmdpi.comscirp.orgderpharmachemica.com
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely employed to calculate various molecular properties of organic compounds, including benzo[g]isatin. derpharmachemica.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used DFT approach known for its accuracy in predicting molecular structures and thermochemical properties. scirp.org
Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure must be determined. This process is known as geometry optimization. For a molecule like this compound, which has a rigid fused ring system, the number of possible conformations is limited. However, computational methods can still provide precise bond lengths, bond angles, and dihedral angles for the lowest energy structure. nih.gov
Potential energy surface (PES) scans can be performed by systematically changing specific dihedral angles to map out the conformational landscape and identify the global minimum energy conformer. researchgate.net While this compound itself is largely planar, substituents on the aromatic rings could introduce different rotational conformers, and DFT calculations would be essential to determine their relative energies and populations.
Table 1: Representative Theoretical Bond Lengths and Angles for an Optimized Isatin (B1672199) Core Structure Note: This is an illustrative table based on general DFT calculations of isatin derivatives, as specific data for this compound is not available.
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C=O (keto) | 1.21 |
| Bond Length | C=O (amide) | 1.23 |
| Bond Length | C-C (aromatic) | 1.39 - 1.41 |
| Bond Length | C-N | 1.38 |
| Parameter | Angle | Calculated Value (°) |
| Bond Angle | O=C-C | 120 - 122 |
| Bond Angle | C-N-C | 108 - 110 |
DFT calculations provide valuable information about the electronic properties of a molecule, which are crucial for understanding its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. uokerbala.edu.iq
Other global reactivity descriptors that can be calculated include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating greater reactivity.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. nih.gov
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. scielo.org.mx
Table 2: Illustrative Electronic Properties of an Isatin Scaffold from DFT Calculations Note: These are representative values and would vary for this compound.
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
| Ionization Potential | 6.5 |
| Electron Affinity | 2.0 |
Molecular Modeling and Docking Simulations for Ligand-Target Interactions.mdpi.comnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to understand how a potential drug molecule (ligand), such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. nih.gov
The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations. The conformation with the lowest binding energy is considered the most likely binding mode. mdpi.com These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-receptor complex. researchgate.net For this compound, docking studies could be used to screen its potential activity against various cancer-related targets like kinases or other enzymes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies.nih.govmdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. nih.govmdpi.comnih.gov
In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known biological activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. nih.gov For this compound derivatives, a QSAR model could be developed to predict their anticancer activity based on different substitutions on the molecular scaffold. researchgate.net
Similarly, QSPR models can be developed to predict physical properties like melting point, boiling point, or solubility. researchgate.net These models are valuable for understanding which structural features influence a particular property and for designing new compounds with desired characteristics.
Reaction Mechanism Investigation through Computational Pathways.mdpi.comnih.gov
Computational chemistry can be used to elucidate the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. mdpi.com By mapping out the potential energy surface for a reaction, the most likely reaction pathway can be identified. This information is crucial for understanding how a reaction proceeds and for optimizing reaction conditions.
For this compound, computational methods could be used to investigate the mechanisms of its synthesis or its reactions with other molecules. For example, the mechanism of a condensation reaction involving one of the carbonyl groups could be studied to understand the factors that control the regioselectivity and stereoselectivity of the reaction. nih.gov
Pharmacokinetic and Toxicological Predictions (ADMET) via Computational Methods.biointerfaceresearch.comresearchgate.net
In the process of drug discovery and development, it is essential to evaluate the pharmacokinetic and toxicological properties of a potential drug candidate. nih.gov These properties, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), determine the bioavailability and safety of a compound. biointerfaceresearch.comresearchgate.net
A variety of in silico tools and models are available to predict the ADMET properties of a molecule based on its structure. mdpi.com These computational methods can provide early warnings about potential liabilities, such as poor absorption, rapid metabolism, or toxicity, allowing for the modification of the compound's structure to improve its ADMET profile. researchgate.netnih.gov For this compound, these predictive models could be used to assess its drug-likeness and to guide the design of derivatives with more favorable pharmacokinetic and toxicological properties.
Biological and Pharmacological Applications of Benzo G Isatin Derivatives
Anticancer and Antiproliferative Potential
Benzo[g]isatin derivatives have emerged as a promising class of compounds with significant potential in cancer therapy. tjpr.orgbioline.org.br Their multifaceted mechanism of action, which includes inducing apoptosis and causing cell cycle arrest, makes them attractive candidates for further investigation. seejph.comresearchgate.net
The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.
A series of novel isatin (B1672199)–podophyllotoxin (B1678966) hybrids were synthesized and assessed for their cytotoxic activity against several cancer cell lines. rsc.org The results, as summarized in the table below, indicated that these compounds exhibited moderate to strong inhibitory activity. rsc.org Notably, compounds 7a–d and 7g–h showed potent growth inhibition against A549 lung cancer cells, with IC₅₀ values comparable to the reference drug, ellipticine. rsc.org The presence of bromo substituents on the isatin ring, as seen in compounds 7d , 7f , and 7n , was found to enhance the inhibitory activity. rsc.org
Table 1: Cytotoxicity of Isatin–Podophyllotoxin Hybrids (IC₅₀ in µM)
| Compound | HepG2 | MCF7 | A549 | KB | Hek-293 |
| 7a | >100 | 25.14 ± 2.12 | 1.98 ± 0.15 | 11.25 ± 1.04 | 20.36 ± 1.95 |
| 7b | 51.68 ± 4.25 | 10.36 ± 1.14 | 1.85 ± 0.11 | 9.35 ± 0.98 | 15.24 ± 1.36 |
| 7c | 45.26 ± 3.98 | 9.85 ± 0.99 | 1.56 ± 0.13 | 8.14 ± 0.85 | 13.58 ± 1.25 |
| 7d | 39.85 ± 3.54 | 8.12 ± 0.85 | 1.41 ± 0.11 | 7.25 ± 0.74 | 12.45 ± 1.11 |
| 7f | 25.41 ± 2.36 | 6.25 ± 0.54 | 0.90 ± 0.09 | 1.99 ± 0.22 | 6.35 ± 0.58 |
| 7g | 35.84 ± 3.14 | 7.25 ± 0.69 | 1.95 ± 0.18 | 6.98 ± 0.65 | 11.25 ± 1.03 |
| 7h | 30.12 ± 2.85 | 6.98 ± 0.65 | 1.87 ± 0.15 | 6.12 ± 0.58 | 10.36 ± 1.01 |
| 7n | 15.24 ± 1.36 | 1.25 ± 0.11 | 0.99 ± 0.09 | 2.14 ± 0.25 | 22.14 ± 2.11 |
| Ellipticine | 1.54 ± 0.12 | 1.45 ± 0.11 | 1.34 ± 0.08 | 1.58 ± 0.14 | 1.85 ± 0.16 |
Data sourced from a study on isatin–podophyllotoxin hybrids. rsc.org Cell Lines: HepG2 (hepatoma carcinoma), MCF7 (breast cancer), A549 (non-small lung cancer), KB (epidermoid carcinoma), Hek-293 (nontumorigenic human embryonic kidney cells).
In another study, new benzofuran-isatin conjugates were synthesized and evaluated for their antiproliferative activity against colorectal cancer cell lines SW-620 and HT-29. nih.gov Compounds 5a and 5d demonstrated excellent inhibitory effects with low micromolar IC₅₀ values and showed selective cytotoxicity with a good safety profile. nih.gov
Furthermore, the hybridization of isatin with other pharmacophores, such as quinazoline, phthalazine, and quinoxaline, has yielded potent antiproliferative agents. nih.gov Hybrids 8b–d emerged as the most active compounds, inhibiting the growth of HT-29 (colon), ZR-75 (breast), and A-549 (lung) cancer cell lines by over 90% at a 30 µM concentration. nih.gov
Isatin derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. seejph.com These compounds can trigger programmed cell death and inhibit the proliferation of cancer cells by halting the cell cycle at specific checkpoints. seejph.comresearchgate.net
For instance, the isatin–podophyllotoxin hybrid 7f was found to arrest the cell cycle of A549 cells at the S phase and induce apoptosis. rsc.org Similarly, a series of isatin-based hybrids were shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. mdpi.comnih.gov One such study revealed that compound 8c , an isatin-phthalazine hybrid, induced apoptosis in the A-549 human cancer cell line by increasing caspase 3/7 activity approximately five-fold. nih.gov This compound also caused an increase in the G1 phase and a decrease in the S and G2/M phases of the cell cycle. nih.gov
The induction of apoptosis is a key mechanism for many isatin derivatives. researchgate.net Studies have shown that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis by down-regulating the anti-apoptotic protein Bcl-2. mdpi.com The generation of reactive oxygen species (ROS) is another mechanism by which some isatin hybrids induce apoptosis. frontiersin.org
The anticancer activity of this compound derivatives is significantly influenced by their chemical structure. nih.gov Structure-activity relationship (SAR) studies have identified key structural features that are crucial for their cytotoxic potential.
The position and nature of substituents on the isatin ring play a critical role in determining the anticancer efficacy. For example, the presence of a benzyl (B1604629) group at the N-1 position of the isatin moiety has been shown to lead to more active derivatives. frontiersin.org In a study of di- or tri-substituted isatins, the combination of a 1-benzyl and a 5-[trans-2-(methoxycarbonyl)ethen-1-yl] substitution, along with an intact carbonyl group at the C-3 position, was found to greatly enhance cytotoxic potential. tjpr.org
The hybridization of the isatin core with other heterocyclic moieties has also proven to be a successful strategy for developing potent anticancer agents. researchgate.net For instance, the fusion of isatin with benzofuran, quinazoline, or podophyllotoxin has resulted in compounds with significant cytotoxic activity. rsc.orgnih.govnih.gov In the case of isatin–podophyllotoxin hybrids, the presence of bromo substituents in the benzene (B151609) ring of isatin improved the inhibitory activity. rsc.org
Antimicrobial Activities: Antibacterial and Antifungal Spectrum
Isatin derivatives have demonstrated a broad spectrum of antimicrobial activity, making them promising candidates for the development of new antibacterial and antifungal agents. periodicodimineralogia.itbioline.org.brnih.gov
A number of studies have reported the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. rjstonline.cominnovareacademics.inresearchgate.net
In one study, newly synthesized Schiff bases of 3-hydrazinylidene-1,3-dihydro-2H-benzo[g]indol-2-one were screened for their antibacterial activity. scispace.com The results, shown in the table below, indicated that the tested compounds exhibited mild to moderate activity against the bacterial strains. The compound with a para-dimethylamino substitution (Vi ) showed the most potent activity against both Gram-positive and Gram-negative organisms. scispace.com
Table 2: Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Proteus vulgaris |
| Va | 10 | 12 | 11 | 10 |
| Vb | 11 | 10 | 12 | 11 |
| Vc | - | - | - | - |
| Vd | - | - | - | - |
| Ve | 14 | 13 | 12 | 11 |
| Vf | - | - | - | - |
| Vg | - | - | - | - |
| Vh | 12 | 14 | 13 | 12 |
| Vi | 16 | 15 | 14 | 13 |
| Vj | - | - | - | - |
| Ampicillin | 20 | 22 | 21 | 20 |
Data sourced from a study on Schiff bases of this compound. scispace.com (-) indicates no activity.
Another study investigated the antimicrobial potential of substituted benzo[g]indol-2-one derivatives. rjstonline.com Compound V5 (Nitro) was found to be the most potent antimicrobial agent against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria. rjstonline.com
This compound derivatives have also shown promising activity against various fungal pathogens. periodicodimineralogia.itbioline.org.brnih.govrjstonline.com
The same series of Schiff bases of 3-hydrazinylidene-1,3-dihydro-2H-benzo[g]indol-2-one were also tested for their antifungal activity against Candida albicans and yeast. scispace.com The results, presented in the table below, showed that all the compounds exhibited mild to moderate antifungal activity. The compound with a para-dimethylamino substitution (Vi ) was the most potent against both fungal strains. scispace.com
Table 3: Antifungal Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound | Candida albicans | Yeast |
| Va | 13 | 12 |
| Vb | 12 | 13 |
| Vc | - | - |
| Vd | - | - |
| Ve | 10 | 11 |
| Vf | - | - |
| Vg | - | - |
| Vh | 14 | 13 |
| Vi | 15 | 16 |
| Vj | - | - |
| Clotrimazole | 21 | 22 |
Data sourced from a study on Schiff bases of this compound. scispace.com (-) indicates no activity.
In another study, substituted benzo[g]indol-2-one derivatives were screened for their antifungal potential against Candida albicans and Yeast. rjstonline.com Compound V5 (Nitro) was identified as the most potent antifungal agent in this series. rjstonline.com The complexation of isatin derivatives with metal ions has also been shown to increase their antifungal potential in some cases. nih.gov
Antiviral Activities and Inhibition Mechanisms
The antiviral potential of isatin derivatives has been a subject of scientific investigation, with various analogues showing activity against a range of viruses. ijpsdronline.comresearchgate.netrjppd.org Research has highlighted that isatin derivatives can act as inhibitors of SARS Coronavirus 3CL Protease, a key enzyme in the lifecycle of the virus. ijpsdronline.comijpsr.com Specifically, certain isatin derivatives have demonstrated potent inhibition of this protease, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov
Furthermore, isatin ribonucleosides have been synthesized and evaluated for their antiviral effects, with some showing inhibitory activity against Herpes Simplex Virus-1 (HSV-1) and HIV-1 reverse transcriptase. ijpsdronline.com One particular ribonucleoside demonstrated a 66% inhibition of HIV-1 reverse transcriptase. ijpsdronline.com Additionally, certain 6H-indolo[2,3-b]quinoxaline derivatives, which can be synthesized from isatin precursors, have been identified as antiviral agents that are believed to exert their effect by interacting with the minor groove of DNA. ijpsdronline.com
While these findings for the broader class of isatin derivatives are promising, specific studies focusing on the antiviral activities of this compound derivatives are not extensively documented in the currently available literature. The general antiviral properties of the isatin scaffold, however, suggest that this compound derivatives may also warrant investigation as potential antiviral agents. rjppd.orgtjpr.orgscispace.com
Enzyme Inhibition Studies
The inhibitory effects of this compound derivatives on various enzymes are a significant area of pharmacological research, with studies exploring their potential in treating a range of conditions.
Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)
Isatin itself is a known reversible inhibitor of monoamine oxidase (MAO) enzymes, with a greater selectivity for MAO-B over MAO-A. acs.org This has prompted investigations into its derivatives as potential therapeutic agents for neurodegenerative disorders. researchgate.net Studies on isatin analogues have revealed that substitutions on the isatin core can significantly influence their MAO inhibitory activity. For instance, C5- and C6-benzyloxy substituted isatin derivatives have been reported as potent MAO-B inhibitors, with IC50 values of 0.103 µM and 0.138 µM, respectively. acs.orgbioline.org.br
A study evaluating a series of isatin analogues demonstrated that 4-chloroisatin (B1294897) is a potent inhibitor of MAO-A (IC50 = 0.812 µM), while 5-bromoisatin (B120047) is a potent inhibitor of MAO-B (IC50 = 0.125 µM). researchgate.net These compounds were found to be competitive inhibitors with Ki values of 0.311 µM for MAO-A and 0.033 µM for MAO-B, respectively. researchgate.net Although these specific derivatives are not Benzo[g]isatins, the findings underscore the potential of the isatin scaffold for MAO inhibition.
Specific research on the MAO inhibitory properties of this compound derivatives is still emerging. However, the known activity of the parent isatin molecule suggests that the this compound core could serve as a valuable template for the design of new MAO inhibitors. scispace.comtandfonline.com
Table 1: MAO Inhibition by Isatin Analogues
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|---|
| Isatin | MAO-A | 12.3 | - | Reversible |
| Isatin | MAO-B | 4.86 | - | Reversible |
| 4-Chloroisatin | MAO-A | 0.812 | 0.311 | Competitive |
| 5-Bromoisatin | MAO-B | 0.125 | 0.033 | Competitive |
| C5-Benzyloxy isatin | MAO-B | 0.103 | - | - |
| C6-Benzyloxy isatin | MAO-B | 0.138 | - | - |
Data sourced from multiple studies. acs.orgresearchgate.netbioline.org.br
Lipoxygenase (LOX) Inhibition
The inhibition of lipoxygenase (LOX) enzymes is a key strategy in the development of anti-inflammatory agents. acs.org Research into isatin derivatives has explored their potential as LOX inhibitors. One study on isatin-benzoazine molecular hybrids conducted preliminary in vitro screening for LOX inhibition. researchgate.net In contrast, a study on a series of isatin-based thiazole (B1198619) derivatives found that none of the synthesized compounds exhibited significant lipoxygenase inhibition. biomedres.usbiomedres.us This highlights the variability in activity that can arise from different substitutions on the isatin core.
While the general class of compounds known as lipoxygenase inhibitors includes various chemical structures, specific data on the LOX inhibitory activity of this compound derivatives is limited in the available literature. drugbank.com
Glycosidase and Hydrolase Inhibition (e.g., α-amylase, α-glucosidase, urease)
Isatin derivatives have shown promise as inhibitors of various glycosidases and hydrolases, which are therapeutic targets for conditions like diabetes and infections.
α-Glucosidase Inhibition: Several studies have reported the synthesis of isatin-based derivatives with α-glucosidase inhibitory activity. biomedres.usrjptonline.orgresearchgate.net For instance, certain isatin-based thiazole derivatives and benzothiazole-triazole derivatives of isatin have been shown to inhibit yeast α-glucosidase. biomedres.us In one study, a series of benzotriazinone carboxamides, synthesized from an isatin precursor, were evaluated for their α-glucosidase inhibition potential, with some compounds showing strong inhibition compared to the standard drug acarbose (B1664774). mdpi.com
Urease Inhibition: Isatin derivatives have also been investigated as urease inhibitors, which is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori. biomedres.us A study on new triazinoindole bearing benzimidazole/benzoxazole hybrid analogues, synthesized from isatin, showed that these compounds exhibited moderate to excellent urease inhibition, with IC50 values ranging from 0.20 to 36.20 µM. mdpi.com
α-Amylase Inhibition: A study on isatin-based Schiff bases evaluated their α-amylase inhibitory activity. One of the synthesized compounds exhibited an inhibitory percentage of 57.64%, which was comparable to the standard drug acarbose (69.11%). rsc.org
Although these findings are for the broader class of isatin derivatives, they suggest that the this compound scaffold could be a promising starting point for developing new inhibitors of these enzymes.
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. atauni.edu.trscielo.br Isatin derivatives have emerged as a class of compounds with significant AChE inhibitory potential. tandfonline.comnih.gov
Studies on isatin Mannich bases have demonstrated impressive inhibition of both AChE and butyrylcholinesterase (BChE) at nanomolar concentrations. atauni.edu.trtandfonline.com For example, three synthesized isatin Mannich bases (P1, P2, and P3) exhibited Ki values for AChE in the range of 0.75 to 1.01 nM, which was more potent than the clinically used drug Tacrine (Ki = 2.69 nM). tandfonline.com
Furthermore, N-alkyl isatins have been synthesized and evaluated, showing improved inhibition of both AChE and BChE compared to the parent isatin molecule. researchgate.net One derivative, in particular, showed an IC50 of 3.77 µM for BChE with 22-fold selectivity over AChE. researchgate.net
While these studies highlight the potential of the isatin core, specific research on the AChE inhibitory activity of this compound derivatives is needed to fully understand their potential in this therapeutic area.
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Isatin Mannich Bases
| Compound | Target | Ki (nM) |
|---|---|---|
| P1 | AChE | 0.75 ± 0.30 |
| P2 | AChE | 1.01 ± 0.24 |
| P3 | AChE | 0.88 ± 0.19 |
| Tacrine (reference) | AChE | 2.69 ± 0.56 |
| P1 | BChE | 0.42 ± 0.21 |
| P2 | BChE | 1.11 ± 0.43 |
| P3 | BChE | 0.79 ± 0.33 |
| Tacrine (reference) | BChE | 2.49 ± 0.23 |
Data from a study on isatin Mannich bases. tandfonline.com
Proteinase Inhibition
The inhibition of proteinases (or proteases) is a critical therapeutic approach for various diseases, including viral infections and inflammatory conditions. nih.gov Isatin derivatives have been identified as potent inhibitors of several types of proteinases.
A significant area of research has been the development of isatin derivatives as inhibitors of SARS-CoV 3C-like protease (3CLpro), a crucial enzyme for viral replication. ijpsdronline.comnih.gov Several N-substituted isatin compounds have been identified as potent inhibitors of SARS-CoV-2 3CLpro, with some exhibiting IC50 values in the nanomolar range. nih.gov The most potent of these compounds had an IC50 of 45 nM. nih.gov
In the context of anti-inflammatory activity, a study on isatin-based Schiff bases demonstrated their ability to inhibit proteinase activity. rsc.org Several of the synthesized Schiff bases showed good proteinase inhibition, with values ranging from 82.5% to 86.89% compared to the standard drug diclofenac. rsc.org This anti-arthritic activity is attributed to the reduction of protein denaturation and proteinase inhibition. rsc.org
These findings suggest that the isatin scaffold is a versatile template for the design of proteinase inhibitors. Future research will likely explore the potential of this compound derivatives in this promising area.
Anti-inflammatory Potential and Associated Mechanisms
This compound derivatives have demonstrated notable anti-inflammatory properties. Research indicates that the substitution patterns on the isatin ring play a crucial role in their activity. For instance, the presence of an electron-withdrawing bromo substituent at the C-5 position of the isatin moiety has been shown to significantly enhance anti-inflammatory potential. pkheartjournal.comtandfonline.com One study highlighted that the combination of a 1,2,4-triazole (B32235) ring and an electron-donating methoxy (B1213986) group on a phenylhydrazone moiety attached to the isatin core resulted in a four-fold increase in anti-inflammatory action. pkheartjournal.com
The mechanisms underlying these effects are multifaceted. Some derivatives have been found to inhibit the production of pro-inflammatory mediators. For example, specific 5-chlorinated isatin derivatives were effective in reducing the release of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV2 microglia cells. mdpi.com Furthermore, certain derivatives significantly decreased the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in these activated microglia, suggesting a direct impact on key inflammatory pathways in the central nervous system. mdpi.com The hydrazide moiety in some derivatives is believed to provide a hydrogen bonding domain, which is essential for interaction with amino acid residues and contributes to their anti-inflammatory capacity. researchgate.net
One particular derivative, 2-(1-benzyl-5-methoxy-2-phenyl-1H-benzo[g]indol-3-yl) acetic acid, has shown remarkable anti-inflammatory activity. rjptonline.org Another study found that an isatin semicarbazide (B1199961) derivative containing a trifluoromethyl substituent displayed promising anti-inflammatory effects. rjptonline.org These findings underscore the potential of chemically modifying the this compound scaffold to develop potent anti-inflammatory agents. pkheartjournal.comchula.ac.th
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Derivative Type | Key Structural Features | Observed Anti-inflammatory Effect | Proposed Mechanism of Action |
|---|---|---|---|
| 5-Bromo-isatin derivative with 1,2,4-triazole and methoxy phenylhydrazone | Electron-withdrawing bromo group at C-5; 1,2,4-triazole ring; electron-donating methoxy group | Four-fold increase in activity pkheartjournal.com | Inhibition of TNF-α induced ICAM-1 expression tandfonline.com |
| 5-Chlorinated isatin derivatives | Chlorine at C-5 position | Significant reduction of nitric oxide (NO) release in activated microglia mdpi.com | Downregulation of pro-inflammatory mediator production mdpi.com |
| Isatin-hydrazide derivatives | Hydrazide moiety | Potent anti-inflammatory agent researchgate.net | Provides a hydrogen bonding domain for interaction with amino acid residues researchgate.net |
| 2-(1-benzyl-5-methoxy-2-phenyl-1H-benzo[g]indol-3-yl) acetic acid | Benzyl and methoxy substitutions | Remarkable anti-inflammatory activity rjptonline.org | Not specified |
| Isatin semicarbazide with trifluoromethyl substituent | Trifluoromethyl group | Promising anti-inflammatory activity rjptonline.org | Not specified |
Neuropharmacological Activities (e.g., Anticonvulsant, Antidepressant, Neuroprotective)
The neuropharmacological profile of this compound derivatives is extensive, encompassing anticonvulsant, antidepressant, and neuroprotective effects. researchgate.net The ability of isatin to cross the blood-brain barrier makes it a promising scaffold for developing drugs targeting the central nervous system (CNS). ekb.eg
Anticonvulsant Activity: Numerous studies have reported the anticonvulsant properties of isatin derivatives. rjppd.orgresearchgate.netresearchgate.net Schiff bases of isatin, in particular, have been identified as potent anticonvulsant agents, showing efficacy at low concentrations. rjppd.orgresearchgate.net Research has shown that N-methylation can enhance the cytotoxic effects of the parent compound, a factor to consider in drug design. researchgate.net Both methoxylated and halogen-substituted derivatives have demonstrated significant anti-seizure activity in various preclinical models, such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. ekb.egnih.gov For instance, certain halogen-substituted compounds showed highly significant anticonvulsant action. ekb.egresearchgate.net
Antidepressant Activity: Isatin derivatives have also been investigated for their antidepressant potential. nih.govnih.gov Some N-benzylated and N-alkylated isatin derivatives bearing Schiff bases have shown antidepressant-like activity in animal models. nih.gov The mechanism is thought to involve the inhibition of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. nih.gov Specifically, substitutions at the C5 and C6 positions of the isatin ring have been linked to reversible inhibition of both MAO-A and MAO-B. nih.govacs.org
Neuroprotective Activities: The neuroprotective effects of this compound derivatives are also a subject of growing interest. One study found that an isatin-based benzyloxybenzaldehyde derivative, ISB1, decreased rotenone-induced cell death in SH-SY5Y neuroblastoma cells. researchgate.net This neuroprotective effect was linked to its potent and selective inhibition of MAO-B. researchgate.net The anti-amnesic effects of some Schiff bases of isatin derivatives are thought to be due to their antioxidant action, which involves scavenging free radicals and inhibiting acetylcholinesterase activity. rjppd.org
Table 2: Neuropharmacological Activities of this compound Derivatives
| Activity | Derivative Type | Key Research Findings | Potential Mechanism |
|---|---|---|---|
| Anticonvulsant | Schiff bases, methoxylated, and halogen-substituted derivatives | Potent activity at low concentrations; significant protection in MES and PTZ models. rjppd.orgresearchgate.netnih.gov | Interaction with CNS targets, specific mechanisms under investigation. ekb.egresearchgate.net |
| Antidepressant | N-benzylated/N-alkylated Schiff bases | Reduced immobility time in forced swimming tests. nih.govnih.govresearchgate.net | Inhibition of monoamine oxidase (MAO-A and MAO-B). nih.govacs.org |
| Neuroprotective | Isatin-based benzyloxybenzaldehyde derivatives, Schiff bases | Decreased rotenone-induced cell death; anti-amnesic effects. rjppd.orgresearchgate.net | Selective MAO-B inhibition; antioxidant and anti-acetylcholinesterase activity. rjppd.orgresearchgate.net |
Antioxidant Activities and Reactive Oxygen Species Scavenging
This compound derivatives have been recognized for their antioxidant properties and their ability to scavenge reactive oxygen species (ROS). researchgate.netresearchgate.netpensoft.net These properties are significant as oxidative stress is implicated in numerous diseases.
The antioxidant capacity of these compounds is influenced by their chemical structure. For example, a study on isatin-gallate hybrids found that a compound with a methoxy group at position 5 of the isatin motif exhibited the highest antioxidant activity. pensoft.net In contrast, halogenated compounds showed lower inhibitory activity. pensoft.net Another study on bis(hydrazone-isatins) revealed that a derivative with an electron-donating methoxy group in the benzene ring had a higher radical scavenging ability. mdpi.com The presence of imine, hydrazone, spiro, and oxime substitutions on the oxindole (B195798) ring appears to favor antioxidant activity. nih.gov
Table 3: Antioxidant Activity of this compound Derivatives
| Derivative Type | Key Structural Features | Antioxidant Assay | Key Findings |
|---|---|---|---|
| Isatin-gallate hybrids | Methoxy group at position 5 of the isatin motif | DPPH radical scavenging | Highest activity observed with the methoxy group. pensoft.net |
| Bis(hydrazone-isatins) | Electron-donating methoxy group in the benzene ring | Radical scavenging | Higher radical scavenging ability compared to analogues. mdpi.com |
| Isatin acylhydrazones with sterically hindered phenol (B47542) fragments | Phenol fragments | Not specified | Demonstrated antioxidant activity. rjppd.org |
| Benzo[g]triazoloquinazolines | Unsubstituted and a specific derivative (14) | DPPH, FRAP, RPC | Showed the highest antioxidant activity among the series. nih.gov |
Anthelmintic and Antiprotozoal Activities
The antiparasitic potential of this compound derivatives extends to both helminths and protozoa. researchgate.netresearchgate.netijcsrr.org
Anthelmintic Activity: Several studies have demonstrated the anthelmintic properties of isatin derivatives. innovareacademics.inpharmascholars.com In one study, novel benzothiazole (B30560) derivatives containing indole (B1671886) moieties were synthesized and evaluated for their anthelmintic activity against the Indian earthworm (Pheretima posthuma). innovareacademics.in Certain synthesized compounds showed good activity compared to the standard drug, albendazole. innovareacademics.in Another study synthesized isatin-substituted imidazoline (B1206853) derivatives and found that the presence of both the imidazole (B134444) and isatin rings was responsible for the observed anthelmintic activities. pharmascholars.com
Antiprotozoal Activity: Isatin derivatives have also shown promise as antiprotozoal agents. researchgate.netsphinxsai.comrsc.org For instance, isatin-thiazole hybrids have been developed as potential antimicrobials against multidrug-resistant pathogens, including protozoa. rsc.org Additionally, triazole-tethered isatin-ferrocene derivatives have been synthesized and evaluated for their antimalarial activities against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, with some compounds showing potent activity. mdpi.com Mono- and bis-uracil isatin conjugates have also been synthesized and tested for their antiprotozoal activity against the human pathogen Trichomonas vaginalis. ajms.iq
Table 4: Anthelmintic and Antiprotozoal Activities of this compound Derivatives
| Activity | Derivative Type | Target Organism | Key Findings |
|---|---|---|---|
| Anthelmintic | Benzothiazole derivatives containing indole moieties | Pheretima posthuma (earthworm) | Some compounds showed good activity comparable to albendazole. innovareacademics.in |
| Anthelmintic | Isatin substituted imidazoline derivatives | Not specified | The imidazole and isatin rings were crucial for activity. pharmascholars.com |
| Antiprotozoal | Triazole tethered isatin-ferrocene derivatives | Plasmodium falciparum (malaria) | Potent activity against chloroquine-susceptible and -resistant strains. mdpi.com |
| Antiprotozoal | Mono- and bis-uracil isatin conjugates | Trichomonas vaginalis | Demonstrated antiprotozoal activity. ajms.iq |
Emerging Research Directions and Future Perspectives
Rational Design and Synthesis of Next-Generation Benzo[g]isatin Therapeutic Agents
The rational design of new therapeutic agents based on the this compound scaffold is a key area of contemporary research. This approach involves the strategic modification of the core structure to enhance biological activity, selectivity, and pharmacokinetic properties. periodicodimineralogia.itnih.gov
A primary strategy is molecular hybridization , which combines the this compound moiety with other known pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities. mdpi.comresearchgate.net For instance, researchers have designed and synthesized isatin-purine hybrids and isatin-benzoazine molecular hybrids with the aim of developing potent anticancer agents. nih.govmdpi.com The design of these hybrids often involves linking the two pharmacophores through carefully chosen spacers to ensure optimal interaction with biological targets. mdpi.com
Structure-Activity Relationship (SAR) studies are crucial in guiding the design of these next-generation compounds. periodicodimineralogia.it By systematically altering substituents on the this compound ring system, chemists can identify key structural features that govern biological activity. periodicodimineralogia.it For example, substitutions at various positions of the isatin (B1672199) core are known to significantly influence the molecule's pharmacological profile. periodicodimineralogia.it Computational tools, such as molecular docking and quantum chemical calculations, are increasingly used to predict the binding of these novel derivatives to target proteins and to understand the structural features essential for their biological effects. rsc.orgresearchgate.net
The synthesis of these rationally designed molecules often employs multicomponent reactions (MCRs) . MCRs are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials, which is advantageous for creating libraries of diverse this compound derivatives for biological screening. uevora.pt
Exploration of Novel Biological Targets and Mechanisms of Action for this compound Scaffolds
While the parent isatin scaffold is known to interact with a wide range of biological targets, a key research direction is to identify novel targets and mechanisms of action specifically for this compound derivatives. periodicodimineralogia.itresearchgate.net This exploration is critical for expanding their therapeutic applications beyond currently known activities.
Isatin derivatives have demonstrated activity against a variety of targets, including:
Kinases: Several isatin-based compounds are known to be potent inhibitors of various kinases, which are crucial enzymes in cell signaling pathways and are often dysregulated in diseases like cancer. nih.govmdpi.com For example, sunitinib, an isatin-containing drug, is a multi-target tyrosine kinase inhibitor. nih.gov Research is ongoing to discover this compound derivatives that can selectively target specific kinases implicated in disease.
Enzymes involved in microbial pathogenesis: Isatin derivatives have shown promise as antimycobacterial and antifungal agents by inhibiting essential enzymes in pathogens. periodicodimineralogia.it For example, some derivatives inhibit InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. periodicodimineralogia.it
Apoptosis-related proteins: Many isatin derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. nih.govmdpi.com They can modulate the expression of proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family. mdpi.comnih.gov
Monoamine Oxidases (MAOs): Isatin itself is a known reversible inhibitor of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. acs.org This suggests potential applications for this compound derivatives in neurological disorders.
The search for novel targets often involves high-throughput screening of this compound compound libraries against various cell lines and protein targets. Identifying the specific molecular interactions that underpin the biological activity of these compounds is a major focus, often aided by molecular modeling and other computational techniques. rsc.org
Advanced Drug Delivery Systems for this compound Compounds
To enhance the therapeutic efficacy of this compound compounds, researchers are exploring advanced drug delivery systems. These systems aim to improve solubility, stability, and bioavailability, and to enable targeted delivery to specific tissues or cells, thereby increasing therapeutic effects while minimizing side effects. researchgate.netmdpi.com
Nanoparticle-based delivery systems are a promising approach. researchgate.netmdpi.com These include:
Lipid Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are being investigated to encapsulate hydrophobic drugs like many isatin derivatives. uobaghdad.edu.iq These lipid-based carriers can protect the drug from degradation and facilitate its transport across biological membranes.
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles for the controlled release of encapsulated drugs. nih.gov
Magnetic Nanoparticles: Superparamagnetic iron oxide nanoparticles (SPIONs) can be functionalized and used as carriers for targeted drug delivery under the guidance of an external magnetic field. mdpi.com This approach offers the potential for site-specific therapy, particularly in cancer treatment. mdpi.com
Niosomes: These are nanovesicular systems composed of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs, offering advantages like low cost and high stability. researchgate.net
The development of these advanced delivery systems requires careful consideration of the physicochemical properties of the this compound compound to ensure efficient encapsulation and release. nih.gov
Sustainable and Scalable Synthetic Methodologies for this compound Production
The development of sustainable and scalable synthetic methods is crucial for the future of this compound-based therapeutics, ensuring that these compounds can be produced economically and with minimal environmental impact. periodicodimineralogia.it
Key areas of focus include:
Green Chemistry Approaches: Researchers are exploring the use of environmentally benign solvents (like water), catalysts, and reaction conditions. periodicodimineralogia.itresearchgate.net Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption. rsc.org
Catalytic Methods: The use of efficient catalysts, including metal nanoparticles and organocatalysts, can improve reaction yields and selectivity while reducing waste. uevora.ptrsc.org
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing in terms of scalability, safety, and process control. This technology is being explored for the large-scale production of pharmaceutical intermediates.
Atom Economy: Synthetic routes are being designed to maximize the incorporation of atoms from the starting materials into the final product, a core principle of green chemistry. One-pot and multicomponent reactions are particularly effective in this regard. organic-chemistry.org
Modern synthetic methods for the parent isatin scaffold, such as the Sandmeyer method and modified Stolle synthesis, provide a foundation for developing scalable routes to this compound and its derivatives. periodicodimineralogia.it The challenge lies in adapting and optimizing these methods for large-scale production in a cost-effective and environmentally responsible manner. periodicodimineralogia.it
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process for compounds like this compound. mdpi.comscielo.br These computational technologies can analyze vast datasets to accelerate various stages of drug development. researchgate.netnih.gov
Applications of AI and ML in this compound research include:
De Novo Drug Design: Generative AI models can design novel this compound derivatives with desired properties from scratch. mdpi.com These models learn from existing chemical data to propose new structures that are likely to be active and synthesizable.
Virtual Screening: ML algorithms can rapidly screen large virtual libraries of this compound compounds to identify those with the highest probability of binding to a specific biological target. scielo.br This significantly reduces the time and cost associated with experimental screening.
Predicting Physicochemical Properties and Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models, often built using ML, can predict the biological activity and pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity - ADMET) of new this compound derivatives before they are synthesized. rsc.orgmdpi.com
Target Identification: AI can analyze biological data from genomics, proteomics, and clinical trials to identify and validate new potential drug targets for this compound compounds. mdpi.comnih.gov
By integrating AI and ML into the research pipeline, scientists can make more informed decisions, optimize the design of new drug candidates, and ultimately accelerate the translation of promising this compound compounds from the laboratory to the clinic. mdpi.comuc.pt
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Benzo[g]isatin derivatives, and how can their purity be validated?
- Methodological Answer : this compound derivatives can be synthesized via condensation reactions between isatin analogs and aromatic aldehydes or heterocyclic amines. For example, hybrid pharmacophores like isatin–benzothiazole conjugates are prepared using nucleophilic substitution or microwave-assisted synthesis . Purification typically involves column chromatography (silica gel, 63–200 μm) followed by recrystallization. Purity validation requires HPLC (>95% purity) and spectroscopic characterization (1H/13C NMR, FT-IR). Structural confirmation via X-ray crystallography is advised for novel derivatives .
Q. How can researchers assess the antimicrobial activity of this compound derivatives in a controlled experimental design?
- Methodological Answer : Use standardized protocols such as the broth microdilution method (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls. Data should be analyzed using dose-response curves and statistical tools (e.g., ANOVA for triplicate experiments) .
Q. What analytical techniques are critical for characterizing the physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- Thermal analysis : Melting point determination (DSC/TGA) to assess stability.
- Spectroscopy : UV-Vis for π-π* transitions in the isatin core; NMR for substituent effects on the indole ring.
- Chromatography : Reverse-phase HPLC with fluorescence detection for quantifying trace impurities .
- Computational modeling : DFT calculations to predict electronic properties and reactive sites .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for anticancer activity?
- Methodological Answer : Systematic SAR involves:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2) at the C5 position of isatin to enhance DNA intercalation.
- Hybridization : Conjugate with benzothiazole or triazole moieties to improve cytotoxicity via dual kinase inhibition .
- In vitro assays : Evaluate apoptosis induction (e.g., cytochrome C release via Western blot) in cancer cell lines (e.g., MCF-7) . Validate selectivity using non-cancerous cells (e.g., HEK-293).
Q. What experimental strategies resolve contradictions in reported biological data for this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability or compound stability. Mitigate by:
- Standardizing protocols : Use identical cell lines, culture conditions, and endpoint measurements (e.g., IC50 vs. GI50).
- Stability studies : Monitor compound degradation in DMSO/PBS via LC-MS over 72 hours.
- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial MICs) and apply multivariate regression to identify confounding variables .
Q. How can researchers enhance the solubility and bioavailability of this compound derivatives without compromising activity?
- Methodological Answer : Strategies include:
- Prodrug design : Esterification of the isatin carbonyl group to improve lipophilicity.
- Nanocarrier systems : Encapsulate derivatives in PLGA nanoparticles for sustained release.
- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal lattice energy and dissolution rates .
Q. What mechanistic insights link this compound-induced oxidative stress to its therapeutic effects?
- Methodological Answer : Investigate redox cycling using cyclic voltammetry to identify semiquinone radical intermediates. Measure reactive oxygen species (ROS) generation (e.g., H2O2 via Amplex Red assay) in treated cells. Correlate with antioxidant defense markers (e.g., glutathione depletion) and DNA damage (Comet assay) .
Methodological Notes
- Data Reproducibility : Adhere to journal guidelines (e.g., Beilstein JOC) for detailed experimental sections, including solvent grades, equipment specifications, and statistical methods .
- Safety Protocols : Follow GHS-compliant handling (e.g., PPE, fume hoods) for toxic intermediates, referencing safety data sheets for analogs like Rizatriptan Benzoate .
- Ethical Reporting : Disclose conflicts of interest and funding sources in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
